Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ester groups at the 3 and 4 positions of the pyrazole ring and a 2,4-dimethylphenyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of 2,4-dimethylphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall properties.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3 |
InChI Key |
RDUYZVLGIYGUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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